N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide
CAS No.: 864859-83-6
Cat. No.: VC4853456
Molecular Formula: C25H24N4O2S2
Molecular Weight: 476.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864859-83-6 |
|---|---|
| Molecular Formula | C25H24N4O2S2 |
| Molecular Weight | 476.61 |
| IUPAC Name | N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dimethylamino)benzamide |
| Standard InChI | InChI=1S/C25H24N4O2S2/c1-15(30)29-13-12-18-21(14-29)33-25(22(18)24-26-19-6-4-5-7-20(19)32-24)27-23(31)16-8-10-17(11-9-16)28(2)3/h4-11H,12-14H2,1-3H3,(H,27,31) |
| Standard InChI Key | PLLQLOAQZUHAJX-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)N(C)C |
Introduction
Synthesis Methods
The synthesis of such complex heterocyclic compounds typically involves multi-step organic reactions. Common methods might include:
-
Condensation Reactions: To form the thieno and pyridine rings.
-
Acylation Reactions: To introduce the acetyl group.
-
Amidation Reactions: To form the benzamide linkage.
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity but are not detailed in available sources for this compound.
Potential Applications
Compounds with similar structures have shown promise in various biological activities:
-
Pharmaceutical Applications: They may modulate kinase activities or inhibit specific signaling pathways relevant in diseases.
-
Biological Activities: Similar compounds have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume